
5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid is a complex organic compound featuring both indole and furan moieties. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound’s unique structure makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the indole moiety can be synthesized through the Fischer indole synthesis, while the furan ring can be introduced via a Diels-Alder reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific parts of the molecule, altering its chemical properties.
Substitution: Common in modifying the indole or furan rings to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the molecule .
Scientific Research Applications
5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Furan-2-carboxylic acid: Shares the furan moiety but lacks the indole component.
Tryptophan: An amino acid with an indole ring, used in protein synthesis.
Uniqueness
What sets 5-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid apart is its combined indole and furan structures, which confer unique chemical and biological properties. This duality allows it to participate in a broader range of reactions and applications compared to compounds with only one of these moieties .
Properties
IUPAC Name |
5-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9-8-10-4-2-3-5-11(10)16(9)14(17)12-6-7-13(20-12)15(18)19/h6-7,9-11H,2-5,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDCOTPLHFIZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)C3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.